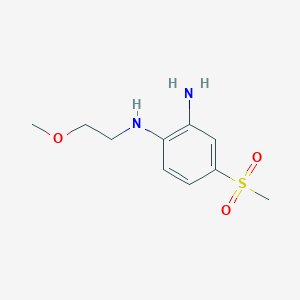

4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine

Descripción general

Descripción

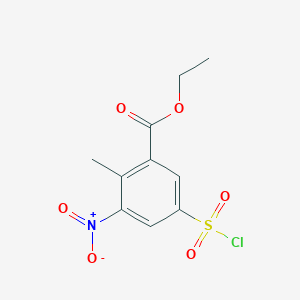

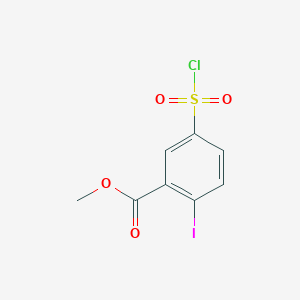

“4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1153122-37-2 . It has a molecular weight of 244.31 g/mol . The IUPAC name for this compound is N1- (2-methoxyethyl)-4- (methylsulfonyl)-1,2-benzenediamine .

Molecular Structure Analysis

The InChI code for “4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine” is 1S/C10H16N2O3S/c1-15-6-5-12-10-4-3-8(7-9(10)11)16(2,13)14/h3-4,7,12H,5-6,11H2,1-2H3 . This code represents the molecular structure of the compound.

Aplicaciones Científicas De Investigación

High-Performance Thermosets

Research by Lin et al. (2008) explores the synthesis of aromatic diamine-based benzoxazines, using aromatic diamines as starting materials for creating high-purity benzoxazines. These compounds exhibit superior thermal properties, highlighting the potential of 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine derivatives in developing thermally stable materials (Lin, Chang, Hsieh, & Lee, 2008).

Efficient Cyclization Reactions

Hiroya et al. (2002) demonstrated the use of copper(II) salts for the cyclization of N-methanesulfonyl or N-ethoxycarbonyl derivatives of 2-ethynylanilines. This work underscores the chemical versatility and reactivity of methanesulfonyl-containing compounds, providing pathways for the synthesis of indoles, a core structure in many pharmaceuticals (Hiroya, Itoh, Ozawa, Kanamori, & Sakamoto, 2002).

Benzoxazole Synthesis

Kumar, Rudrawar, and Chakraborti (2008) found methanesulfonic acid to be an effective catalyst for synthesizing 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. This research highlights the role of methanesulfonic acid, related to the core structure of interest, in facilitating organic transformations, enhancing the synthesis of benzoxazoles which are important in various chemical and pharmaceutical applications (Kumar, Rudrawar, & Chakraborti, 2008).

Molecular Structure and Reactivity

Research by Gowda, Foro, and Fuess (2007) on similar sulfonylamide structures demonstrates the impact of substituent variation on molecular conformation and potential reactivity, providing insights into how modifications to the sulfonamide group affect molecular interactions and stability. This is relevant for understanding the chemical behavior and application potential of 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine derivatives in biological and materials science contexts (Gowda, Foro, & Fuess, 2007).

Environmental Sensing and Remediation

Zhao et al. (2017) describe the development of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate for environmental sensing and pollutant removal, illustrating an application area where derivatives of the compound could be utilized for constructing materials with environmental monitoring and remediation capabilities (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

1-N-(2-methoxyethyl)-4-methylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-6-5-12-10-4-3-8(7-9(10)11)16(2,13)14/h3-4,7,12H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAASAQVEIEYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)

amine](/img/structure/B1517930.png)

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)

![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)

![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)

![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)